molecular formula C18H19N5O3S B2883226 ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896290-94-1

ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2883226
CAS No.: 896290-94-1
M. Wt: 385.44
InChI Key: JGCRLDAJDZDTSV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The triazole ring is linked via a sulfanylacetamido bridge to a benzoate ester moiety. The compound’s structural characterization likely employs crystallographic tools such as SHELX and WinGX for refinement and visualization, as these programs are widely used for small-molecule analysis .

Properties

IUPAC Name

ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-6-8-15(9-7-14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-4-5-11-22/h4-11H,3,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRLDAJDZDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with varied substitutions at positions 4 and 5 of the triazole ring. Key analogues include:

Compound Substituents (Position 4/5) Molecular Formula Molecular Weight Key Properties
Target Compound 4: 1H-pyrrol-1-yl; 5: Methyl C₁₉H₂₀N₆O₃S 412.47 g/mol Predicted lower polarity due to methyl; pyrrole enhances π-π stacking potential.
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4: 1H-pyrrol-1-yl; 5: 4-Cl-Bn C₂₄H₂₂ClN₅O₃S 495.98 g/mol Chlorobenzyl group increases hydrophobicity and may enhance bioactivity.
Ethyl 4-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetoamido]benzoate 4: Phenyl; 5: Phenoxy-acetamido C₂₈H₂₈N₆O₅S 568.62 g/mol Higher melting point (251–252°C) due to hydrogen bonding from acetylamino group.

Key Differences and Implications

The phenyl group at position 4 in introduces rigidity and may enhance thermal stability, as evidenced by its higher melting point.

Spectroscopic Signatures :

  • IR spectra of reveal strong C=O stretches at 1711 cm⁻¹ (ester) and 1663 cm⁻¹ (amide), consistent with the target compound’s functional groups. However, the absence of a chlorobenzyl moiety in the target compound would eliminate C-Cl vibrational modes (~600–800 cm⁻¹) observed in .

Biological Activity: While direct bioactivity data for the target compound are unavailable, structural analogues like and suggest that electron-withdrawing groups (e.g., Cl in ) or hydrogen-bonding motifs (e.g., acetylamino in ) may enhance antimicrobial or receptor-binding properties .

Crystallographic and Computational Insights

  • The target compound’s structure determination likely relies on SHELXL for refinement and ORTEP for visualization, as these tools are standard for anisotropic displacement modeling .
  • Comparative studies of similar triazole derivatives highlight the role of WinGX in analyzing molecular packing and hydrogen-bonding networks .

Research Findings and Data Tables

Table 1: Structural Comparison of Triazole Derivatives

Parameter Target Compound Chlorobenzyl Analogue Phenyl-Acetamido Analogue
Triazole Substitution 5-Methyl, 4-Pyrrole 5-(4-Cl-Bn), 4-Pyrrole 4-Phenyl, 5-Phenoxy-acetamido
Melting Point (°C) Not reported Not reported 251.4–252.0
IR C=O Stretches ~1700–1680 cm⁻¹ ~1700–1680 cm⁻¹ 1711, 1663 cm⁻¹

Table 2: Computational Tools for Structural Analysis

Software Application Reference
SHELXL Refinement of small-molecule crystal structures
WinGX Data processing and visualization
ORTEP-III Anisotropic displacement modeling

Biological Activity

Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular Formula C18H21N5OS
Molecular Weight 355.5 g/mol
IUPAC Name This compound
InChI Key HILGYFCFCZLPAT-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring: Cyclization reactions with hydrazine derivatives and carbon disulfide under basic conditions.
  • Synthesis of the Pyrrole Ring: Utilizing the Paal-Knorr synthesis method.
  • Coupling Reactions: Combining the pyrrole and triazole rings through a sulfanyl linkage.
  • Acetamido Formation: Acylation with ethyl acetic acid to yield the final compound.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole moieties exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various pathogens.

Case Studies:

  • In vitro studies demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
  • The compound's structure suggests potential enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in neurological disorders .

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition: The triazole ring is known to interact with biological targets, potentially disrupting key metabolic processes .
  • DNA Interaction: Similar compounds have shown the ability to bind to DNA, which could lead to antitumor effects .

Comparative Analysis with Similar Compounds

The unique combination of pyrrole and triazole rings in this compound enhances its biological activity compared to similar derivatives.

Compound NameAntimicrobial ActivityUnique Features
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(2,4-dimethylphenyl)acetamideModerate against E. coli and S. aureusContains both pyrrole and triazole rings
2-{[5-methyl-4-(1H-imidazol-1-y)-4H-1,2,4-triazol]}High against Gram-positive bacteriaLacks pyrrole moiety

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